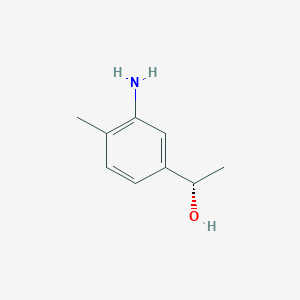

(1S)-1-(3-Amino-4-methylphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-Amino-4-methylphenyl)ethanol, also known as AMPEA, is a chemical compound that belongs to the family of phenethylamines. AMPEA is a chiral molecule, which means it has a non-superimposable mirror image. It has been found to have potential applications in scientific research due to its unique biochemical and physiological effects.

Scientific Research Applications

Fragrance Applications

A study by Scognamiglio et al. (2012) explored the toxicologic and dermatologic aspects of 2-(3-methylphenyl) ethanol, which is structurally related to (1S)-1-(3-Amino-4-methylphenyl)ethanol. This compound is part of the Aryl Alkyl Alcohols group, commonly used in fragrance ingredients due to its primary alcohol group and aryl group structure, often represented as Ar-C-(R1)(R2)OH. This research provides insights into the safety assessment of similar compounds in fragrance applications (Scognamiglio et al., 2012).

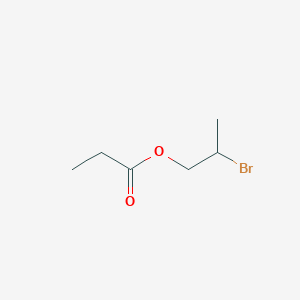

Chemical Oxidation Processes

Li et al. (2013) investigated the oxidation of various secondary alcohols, including 1-(3-aminophenyl)ethanol, with performic acid. This study highlights a new reaction pathway for the direct oxidation of secondary alcohols to esters, providing valuable insights for chemical processes involving (1S)-1-(3-Amino-4-methylphenyl)ethanol and similar compounds (Li et al., 2013).

Antitumor Activity

Research by Isakhanyan et al. (2016) on tertiary aminoalkanol hydrochlorides, including derivatives of 1-(4-methylphenyl)ethanol, indicates potential antitumor activity. This study expands the understanding of biological applications and antitumor properties of compounds related to (1S)-1-(3-Amino-4-methylphenyl)ethanol (Isakhanyan et al., 2016).

Chiral Intermediate Synthesis

The study by Liu et al. (2014) focused on the asymmetric hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate using an enzyme from Bacillus amyloliquefaciens. This process is relevant for producing optically pure 1-(3’,4’-methylenedioxyphenyl) ethanol, a key intermediate for certain pharmaceuticals, and could be applied to similar chiral syntheses involving (1S)-1-(3-Amino-4-methylphenyl)ethanol (Liu et al., 2014).

Peptide Synthesis

Verhart and Tesser (2010) described the development of new amino-protective groups for peptide synthesis, derived from modifications of the methyl group in 2-(methylsulphonyl)ethanol. These findings are relevant to the synthesis of peptides and proteins where (1S)-1-(3-Amino-4-methylphenyl)ethanol or similar compounds might be used (Verhart & Tesser, 2010).

properties

IUPAC Name |

(1S)-1-(3-amino-4-methylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDMUEAXEZMIQE-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(3-Amino-4-methylphenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)

![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)

![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)

![methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2369766.png)

![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)